Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate

Aqueous Suzuki coupling Hydrolytic stability Organotrifluoroborates

Choose Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate for demanding Suzuki-Miyaura couplings where boronic acids fail. This monomeric, non-hygroscopic Molander reagent ensures precise stoichiometric control—no trimerization variability. It suppresses protodeboronation in electron-rich aryl systems, enabling near-stoichiometric usage (1.0–1.1 equiv) for higher yields and cleaner profiles. Compatible with aqueous media, ligandless Pd(OAc)₂, and cost-effective aryl mesylates. Air- and moisture-stable; mp >300°C. Superior batch consistency reduces re-standardization overhead. Ideal for medicinal chemistry, process scale-up, and Rh(I)-catalyzed conjugate additions.

Molecular Formula C8H10BF3KN
Molecular Weight 227.08 g/mol
CAS No. 1187951-61-6
Cat. No. B7889154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium 4-(N,N-dimethylamino)phenyltrifluoroborate
CAS1187951-61-6
Molecular FormulaC8H10BF3KN
Molecular Weight227.08 g/mol
Structural Identifiers
SMILES[B-](C1=CC=C(C=C1)N(C)C)(F)(F)F.[K+]
InChIInChI=1S/C8H10BF3N.K/c1-13(2)8-5-3-7(4-6-8)9(10,11)12;/h3-6H,1-2H3;/q-1;+1
InChIKeyRFFDTHVZSLGINK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate (CAS 1187951-61-6): A Molander-Type Organotrifluoroborate for Suzuki-Miyaura Cross-Coupling


Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate (CAS 1187951-61-6) is a crystalline, air- and moisture-stable organotrifluoroborate salt belonging to the Molander class of reagents [1]. With a molecular weight of 227.08 g/mol (C₈H₁₀BF₃KN) and a melting point exceeding 300 °C, it exists exclusively in a monomeric tetracoordinate form, eliminating the trimerization issues common to boronic acids [2]. It is commercially available with standard purity specifications of 97% and is primarily utilized as a nucleophilic coupling partner in palladium-catalyzed Suzuki-Miyaura reactions for constructing C(sp²)–C(sp²) bonds, particularly with aryl halides and aryl mesylates [3].

Why Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate Cannot Be Substituted with Boronic Acids or Esters in Demanding Suzuki Couplings


Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate cannot be readily substituted with the corresponding 4-(N,N-dimethylamino)phenylboronic acid or its pinacol ester in demanding synthetic applications due to fundamental differences in stability, stoichiometric control, and reaction compatibility. The trifluoroborate salt exhibits markedly superior hydrolytic stability and resistance to oxidative side reactions compared to boronic acids [1]. Unlike boronic acids, which undergo reversible trimerization leading to unpredictable stoichiometry and variable reactivity, the trifluoroborate exists exclusively as a monomeric tetracoordinate species, enabling precise control over the equivalent weight [2]. Furthermore, while boronic acids and esters are prone to competitive protodeboronation—particularly problematic for electron-rich aryl systems like the 4-(N,N-dimethylamino)phenyl moiety—the trifluoroborate suppresses this undesired pathway, resulting in higher yields and cleaner reaction profiles in cross-coupling reactions [3].

Quantitative Differentiation Evidence: Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate vs. Boronic Acid and Other Organoboron Reagents


Superior Hydrolytic Stability Under Near-Neutral Aqueous Conditions vs. Boronic Acids

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate, as a member of the aryltrifluoroborate class, demonstrates substantially greater hydrolytic stability compared to the corresponding boronic acid. ¹⁹F NMR analysis of aryltrifluoroborates under physiological conditions (near neutral pH) reveals that hydrolysis proceeds via a single rate-determining step (loss of the first fluoride atom), with the rate constant correlating log-linearly with Hammett σ-values (ρ ∼ −1). The presence of the electron-donating dimethylamino group (σₚ = −0.83) on the aryl ring shifts the hydrolysis equilibrium toward the intact trifluoroborate species, resulting in extended shelf-life and resistance to aqueous decomposition [1]. In contrast, the corresponding boronic acid undergoes rapid protodeboronation under identical conditions, limiting its utility in aqueous-phase reactions [2].

Aqueous Suzuki coupling Hydrolytic stability Organotrifluoroborates

Monomeric Nature Enables Precise Stoichiometric Control vs. Boronic Acid Trimers

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate exists exclusively as a monomeric tetracoordinate boron species, whereas the corresponding boronic acid undergoes reversible trimerization (boroxine formation) under ambient conditions. This fundamental difference has direct procurement and experimental consequences: the trifluoroborate's molecular weight (227.08 g/mol) and active boron content are precisely defined and reproducible batch-to-batch, allowing exact calculation of reaction equivalents [1]. In contrast, boronic acids contain variable proportions of monomer, dimer, and trimer depending on storage history and handling, leading to unpredictable stoichiometry and inconsistent reaction outcomes [2]. Vendors typically report boronic acid purity based on HPLC area% that does not account for boroxine content, whereas trifluoroborate purity (97%) directly reflects the active coupling species .

Stoichiometry Trimerization Organoboron reagents

Suppressed Protodeboronation in Electron-Rich Aryl Systems vs. Boronic Acids

The 4-(N,N-dimethylamino)phenyl moiety is highly electron-rich (Hammett σₚ = −0.83 for NMe₂), rendering the corresponding boronic acid exceptionally prone to protodeboronation—a deleterious side reaction where the C–B bond is cleaved by protonolysis, generating the parent arene and consuming the reagent [1]. In Suzuki-Miyaura couplings employing arylboronic acids with strongly electron-donating substituents, significant excesses (often >1.5–2.0 equivalents) are required to compensate for protodeboronation losses [2]. In contrast, potassium aryltrifluoroborates, including the 4-(N,N-dimethylamino)phenyl derivative, largely suppress this pathway due to the tetracoordinate boron configuration that resists proton attack. This suppression enables the use of near-stoichiometric reagent quantities (typically 1.0–1.1 equivalents) and results in higher isolated yields, as demonstrated in the cross-coupling of electron-rich aryltrifluoroborates with aryl bromides and mesylates [3].

Protodeboronation Electron-rich aryl Side reaction suppression

Ligandless Aqueous Suzuki Coupling Compatibility vs. Boronic Acids Requiring Ligands

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is compatible with ligandless palladium-catalyzed Suzuki-Miyaura coupling protocols conducted in water or aqueous methanol under aerobic conditions, a feature not universally shared by boronic acids [1]. In head-to-head comparative studies of symmetrical biaryl synthesis, potassium aryltrifluoroborates consistently delivered similar or better yields than the corresponding arylboronic acids when using protein-stabilized palladium nanoparticles under air in water [2]. Furthermore, ligandless conditions using Pd(OAc)₂ and K₂CO₃ in water or methanol with potassium aryltrifluoroborates have been demonstrated to produce very good yields across a range of aryl halide and triflate electrophiles, with the reaction tolerant of open-air conditions [3]. In contrast, analogous boronic acid couplings often require phosphine ligands to achieve comparable efficiency and selectivity [4].

Ligandless catalysis Green chemistry Aqueous coupling

Accelerated Rhodium-Catalyzed Addition Reactions vs. Boronic Acids

Beyond Suzuki couplings, potassium 4-(N,N-dimethylamino)phenyltrifluoroborate demonstrates accelerated reactivity in rhodium-catalyzed 1,4-additions to enones and aldehydes compared to the corresponding boronic acid. Studies on potassium alkenyl- and aryltrifluoroborates have established that these reagents undergo Rh(I)-catalyzed addition to α,β-unsaturated carbonyl compounds more rapidly than the corresponding boronic acids, with the choice of phosphine ligand exerting minimal influence on overall efficiency [1][2]. This rate enhancement is attributed to the enhanced nucleophilicity of the tetracoordinate boron species and the absence of competing trimerization equilibria that slow boronic acid transmetalation. For electron-rich aryl systems like the 4-(N,N-dimethylamino)phenyl moiety, this kinetic advantage can be particularly pronounced due to the increased electron density at the ipso-carbon [3].

Rhodium catalysis 1,4-addition Reaction kinetics

Extended Scope with Aryl Mesylates and Less Reactive Electrophiles

Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate, as part of the broader class of potassium aryltrifluoroborates, enables cross-coupling with electrophiles that are challenging or incompatible with the corresponding boronic acids. A general palladium catalyst system has been developed for the Suzuki-Miyaura coupling of potassium aryl- and heteroaryltrifluoroborates with aryl mesylates—substrates that are attractive due to their low cost and wide availability but which typically react sluggishly or not at all with boronic acids [1]. The trifluoroborate's enhanced nucleophilicity and resistance to side reactions facilitate successful coupling with these less reactive electrophiles, expanding the accessible chemical space. This scope extension is particularly valuable for electron-rich trifluoroborates like the 4-(N,N-dimethylamino)phenyl derivative, where the increased electron density at the ipso-carbon further promotes transmetalation [2].

Aryl mesylates Cross-coupling scope Electrophile compatibility

Recommended Procurement Scenarios for Potassium 4-(N,N-dimethylamino)phenyltrifluoroborate Based on Quantitative Differentiation Evidence


Aqueous or Ligandless Suzuki-Miyaura Couplings Requiring High Reproducibility

When the synthetic route demands Suzuki-Miyaura coupling in water, aqueous methanol, or under ligandless conditions, potassium 4-(N,N-dimethylamino)phenyltrifluoroborate is the preferred reagent. The compound's hydrolytic stability, as demonstrated by ¹⁹F NMR monitoring showing significantly slower defluoridation rates compared to boronic acid decomposition [1], ensures consistent performance even in aqueous media. Furthermore, its compatibility with ligandless Pd(OAc)₂ catalyst systems eliminates phosphine-related costs and purification burdens [2]. For electron-rich aryl systems where protodeboronation of boronic acids is problematic, the trifluoroborate's suppression of this side reaction enables near-stoichiometric usage (1.0–1.1 equiv), improving atom economy and yield reproducibility [3].

Synthesis of Electron-Rich Biaryls via Coupling with Aryl Mesylates

In medicinal chemistry and materials science programs requiring electron-rich biaryl motifs, potassium 4-(N,N-dimethylamino)phenyltrifluoroborate offers a distinct advantage when coupled with cost-effective aryl mesylates. The general catalyst system (Pd(OAc)₂/XPhos) enables successful cross-coupling with mesylates [4], whereas the corresponding boronic acid typically fails or requires more expensive triflate electrophiles. The monomeric nature of the trifluoroborate ensures precise stoichiometric control, critical for maintaining consistent yields during scale-up from discovery to preclinical supplies [5]. This reagent is particularly valuable when building libraries of N,N-dimethylamino-substituted biaryls for structure-activity relationship studies.

Rhodium-Catalyzed 1,4-Additions to Enones for β-Functionalized Ketone Synthesis

For researchers employing rhodium-catalyzed conjugate additions to access β-functionalized ketones or allylic/benzylic alcohols, potassium 4-(N,N-dimethylamino)phenyltrifluoroborate provides accelerated reaction kinetics relative to the boronic acid [6]. The rate enhancement, attributed to the enhanced nucleophilicity of the tetracoordinate boron species, allows for reduced reaction times and potentially lower catalyst loadings. The reagent's air and moisture stability further simplifies reaction setup and storage, making it an attractive choice for both exploratory and process-scale Rh(I)-catalyzed transformations [7].

Scale-Up and Process Chemistry Requiring Batch-to-Batch Consistency

In process chemistry and manufacturing environments, the monomeric, non-hygroscopic crystalline nature of potassium 4-(N,N-dimethylamino)phenyltrifluoroborate (mp >300 °C) delivers superior batch-to-batch consistency compared to boronic acids, which undergo variable trimerization [5]. The precisely defined molecular weight and active boron content eliminate the need for tedious re-standardization before each use, reducing analytical overhead and ensuring reproducible reaction outcomes across multiple production campaigns. The compound's excellent shelf-stability under ambient storage conditions further reduces procurement frequency and minimizes waste from decomposed inventory [2].

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